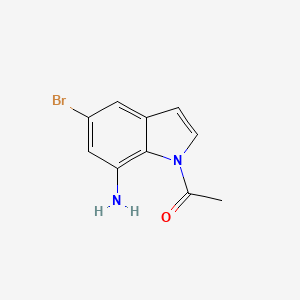

1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone

Vue d'ensemble

Description

1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The presence of an amino group and a bromine atom on the indole ring makes this compound particularly interesting for various chemical and biological studies.

Méthodes De Préparation

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 5 of the indole ring undergoes nucleophilic substitution under specific conditions. For example:

-

Aromatic Amination : Replacement of bromine with amines (e.g., hydrazine) yields 5-amino derivatives. This reaction is critical for generating intermediates with enhanced biological activity .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids introduces aryl groups at position 5, enabling structural diversification .

Table 1: Substitution Reactions and Conditions

Oxidation and Reduction Reactions

The ethanone group and indole nucleus participate in redox reactions:

-

Oxidation : Treatment with KMnO₄ oxidizes the ethanone group to a carboxylic acid, forming 1-(7-amino-5-bromo-1H-indol-1-yl)carboxylic acid .

-

Reduction : NaBH₄ selectively reduces the acetyl group to a hydroxyl group, yielding 1-(7-amino-5-bromo-1H-indol-1-yl)ethanol .

Acylation and Trifluoroacetylation

The amino group at position 7 reacts with acylating agents:

-

Acetylation : Acetic anhydride in pyridine acetylates the amino group, producing 7-acetamido derivatives. These derivatives show improved cytotoxicity in cancer cell lines (IC₅₀: 7.95–12.89 µM) .

-

Trifluoroacetylation : TFAA introduces a trifluoroacetyl group at position 3, enhancing hydrogen-bonding interactions with biological targets like tubulin .

Table 2: Biological Activity of Acylated Derivatives

| Derivative | Cell Line Tested (Cancer Type) | IC₅₀ (µM) | Source |

|---|---|---|---|

| 7-Acetamido-3-CF₃CO | HeLa (Cervical) | 7.95 | |

| 7-Acetamido-3-CF₃CO | A549 (Lung) | 9.94 |

Oxime Formation

Reaction with hydroxylamine hydrochloride converts the ethanone group to an oxime, forming 1-(7-amino-5-bromo-1H-indol-1-yl)ethanone oxime. This modification is confirmed by:

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at position 3:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group, though yields are moderate (50–60%) due to competing side reactions .

-

Halogenation : NBS (N-bromosuccinimide) adds bromine at position 3, enabling further functionalization .

Key Reaction Mechanisms

-

Tubulin Inhibition : The 3-trifluoroacetyl group forms hydrogen bonds with Asn101 and Val181 residues in tubulin, while the 5-bromo group stabilizes π-π stacking with Tyr224 .

-

Apoptosis Induction : Mitochondrial pathway activation via caspase-3/7 upregulation is observed in treated cancer cells .

This compound’s reactivity and bioactivity underscore its potential as a scaffold for anticancer drug development.

Applications De Recherche Scientifique

1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino and bromine substituents on the indole ring can influence the compound’s binding affinity to various biological receptors and enzymes. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparaison Avec Des Composés Similaires

1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone can be compared with other indole derivatives such as:

1-(5-Bromo-1H-indol-3-yl)ethanone: Similar in structure but lacks the amino group, which may result in different biological activities.

1-(7-Amino-1H-indol-3-yl)ethanone: Lacks the bromine atom, which can affect its reactivity and biological properties.

1-(5-Fluoro-1H-indol-3-yl)ethanone: Contains a fluorine atom instead of bromine, which can lead to different chemical and biological behaviors.

The presence of both amino and bromine substituents in this compound makes it unique and potentially more versatile in various applications.

Activité Biologique

1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrN2O, with a molecular weight of approximately 249.09 g/mol. The compound features an indole ring substituted with an amino group and a bromine atom, which are critical for its biological activity.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit notable anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves the inhibition of tubulin polymerization, which is essential for cell division and growth .

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 9.94 | Inhibition of cell proliferation |

| A549 | 12.89 | Inhibition of tubulin polymerization |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values range from 15.625 to 125 μM, indicating its potential as a bactericidal agent .

Table 2: Antimicrobial Activity

| Bacteria | MIC (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Enterococcus faecalis | 62.5 - 125 | Bactericidal |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking their activity.

- DNA/RNA Interaction : It may affect gene expression and protein synthesis through interactions with nucleic acids.

Study on Antiproliferative Effects

In a study examining the antiproliferative effects of various indole derivatives, including this compound, it was found that the compound exhibited significant cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Synthesis and Evaluation

Another study focused on synthesizing new derivatives based on the indole framework, which included modifications to enhance biological activity. The results indicated that structural variations significantly influenced anticancer potency and antimicrobial efficacy .

Propriétés

IUPAC Name |

1-(7-amino-5-bromoindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQFLZCPHJMNON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=CC(=CC(=C21)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646835 | |

| Record name | 1-(7-Amino-5-bromo-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-47-4 | |

| Record name | 1-(7-Amino-5-bromo-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.